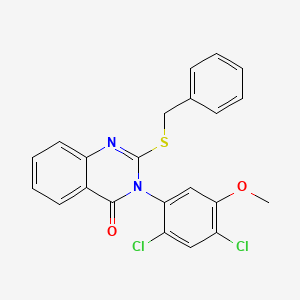
2-(benzylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylsulfanyl)-3-(2,4-dichloro-5-methoxyphenyl)-4(3H)-quinazolinone, commonly known as 2-BS-3-DMPQ, is a novel quinazolinone compound with promising potential for various scientific research applications. 2-BS-3-DMPQ has been found to have a wide range of biochemical and physiological effects, and has been studied for its potential use in lab experiments.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Quinazolinones, including derivatives similar to the compound , have been synthesized using various methods, such as the reaction of specific quinazolinone precursors with chlorosulfonic acid and ammonia gas. The structures of these compounds are typically confirmed using spectroscopic methods like IR, NMR, and mass spectrometry (Hayun et al., 2012).
Biological Activities
- Quinazolinones have demonstrated a wide range of biological activities. These include antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. Such diverse activities make them valuable for further exploration in pharmaceutical research (Osarumwense Peter Osarodion, 2023).
Hypolipidemic Activities
- Some derivatives of quinazolinones have been studied for their hypolipidemic (cholesterol and triglyceride-lowering) effects. Substitutions on the quinazolinone ring, such as the addition of methyl or benzyl groups, can enhance these activities, making them of interest in the treatment of hyperlipidemia (Y. Kurogi et al., 1996).
Anticancer Potential
- Quinazolinones have shown significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents. Specific compounds within this class have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells (M. Hour et al., 2007).
Antitumor Activity
- Several quinazolinone analogs have been synthesized and evaluated for their antitumor activities. Some of these compounds have shown promising results compared to known drugs, indicating their potential as templates for developing more potent antitumor agents (A. M. Al-Obaid et al., 2009).
Antioxidant Properties
- Quinazolinones have also been evaluated for their antioxidant properties, with certain derivatives showing promising results in different antioxidant activity assays. Structural modifications, such as the addition of hydroxyl groups, can enhance these properties (Janez Mravljak et al., 2021).
Propriétés
IUPAC Name |
2-benzylsulfanyl-3-(2,4-dichloro-5-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2S/c1-28-20-12-19(16(23)11-17(20)24)26-21(27)15-9-5-6-10-18(15)25-22(26)29-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDVCBQGFAVECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

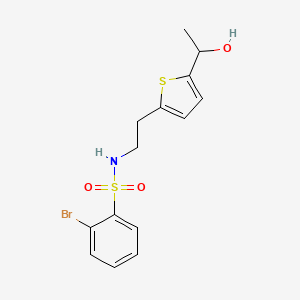
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide](/img/structure/B2437307.png)
![2,6-Dimethoxy-3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B2437310.png)
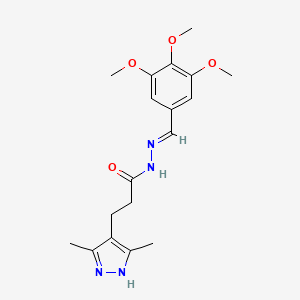
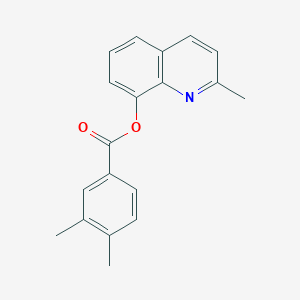
![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2437318.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2437319.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-1-yl)acetamide](/img/structure/B2437320.png)
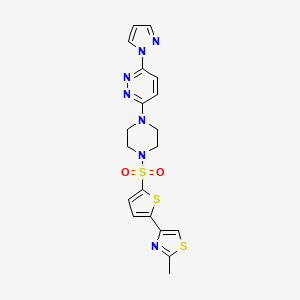
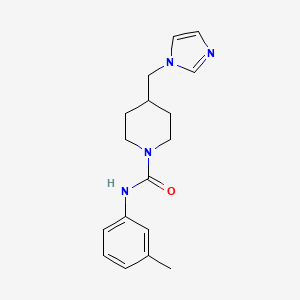
![N-(2-fluorophenyl)-4-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2437325.png)
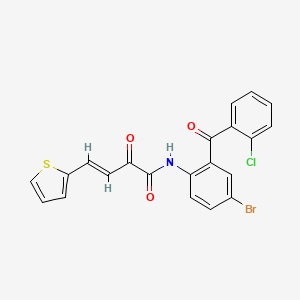
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2437328.png)
![N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2437329.png)